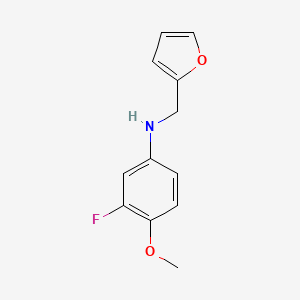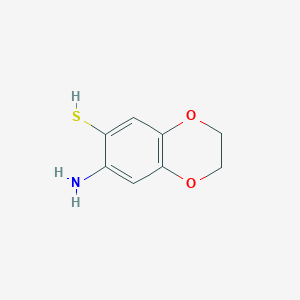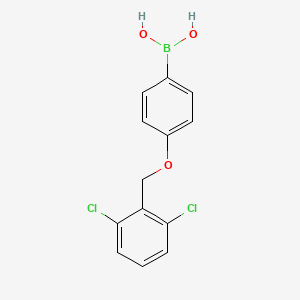
3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline
Overview
Description
3-fluoro-N-(furan-2-ylmethyl)aniline is a chemical compound with the molecular formula C11H10FNO . It’s a molecular structure that includes a furan ring, an aniline group, and a fluorine atom .
Molecular Structure Analysis
The molecular structure of 3-fluoro-N-(furan-2-ylmethyl)aniline consists of a furan ring attached to an aniline group with a fluorine atom . The molecular weight is 191.2 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline are not well-documented. The molecular weight is known to be 191.2 g/mol .Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
- The compound is relevant in organic synthesis, particularly in the formation of heterocyclic compounds. The utilization of furan derivatives, including those structurally related to 3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline, has been explored in the synthesis of fluorine-containing benzo[b]furans and naphthalenes. These processes involve intricate reactions like the Wittig and Claisen rearrangements, indicating the compound's potential as a building block in organic synthesis and heterocyclic chemistry (Ramarao et al., 2004); (Masson & Schlosser, 2005).
Photorearrangement Studies
- The compound's structural analogs have been used in photorearrangement studies. For example, the photorearrangement of 3-styrylfurans, which can include furan compounds similar to this compound, results in the formation of 2-methylnaphthalenes. This highlights its potential utility in photochemical studies and the synthesis of complex organic compounds (Ho et al., 2011).
Development of Chiral Resolving Agents
- In the field of chiral chemistry, derivatives similar to this compound have been explored for the synthesis of chiral resolving agents. These agents are crucial in resolving racemic mixtures, which is a significant process in the production of enantiomerically pure substances, essential in pharmaceutical research (Zhong et al., 2005).
Synthesis of Bioactive Compounds
- Compounds structurally related to this compound have been synthesized and evaluated for biological activities. For instance, derivatives containing the furan moiety have shown potential as pro-drugs for targeted drug delivery in cancer therapies, indicating the importance of such compounds in medicinal chemistry (Berry et al., 1997).
Applications in Fluorescence Studies
- The furan ring, a component of this compound, is significant in fluorescence studies. Fluorescent indicators based on xanthene chromophores, which include furan derivatives, are used for measurements of cytosolic free Ca2+ and other biological applications (Minta et al., 1989).
properties
IUPAC Name |
3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-15-12-5-4-9(7-11(12)13)14-8-10-3-2-6-16-10/h2-7,14H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDUSHHJROIZHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CC=CO2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Ethyl(methyl)sulfamoyl]amine](/img/structure/B1438652.png)


![2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole](/img/structure/B1438655.png)

![3-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline](/img/structure/B1438657.png)
![1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidine-3-carboxylic acid](/img/structure/B1438658.png)
![Ethyl 3-[(2-hydroxybenzyl)amino]benzoate](/img/structure/B1438659.png)

![[5-fluoro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol](/img/structure/B1438665.png)


![5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,4,7-tetraene](/img/structure/B1438668.png)
![Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate](/img/structure/B1438673.png)